Kouitchenside G
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Overview
Description
Kouitchenside G is a natural product that can be isolated from the plant Swertia kouitchensis . It is known for its inhibitory activity against the enzyme alpha-glucosidase, with an IC50 value of 956 micromolar . The molecular formula of this compound is C27H32O15, and it has a molecular weight of 596.53 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kouitchenside G is primarily isolated from natural sources, specifically from the plant Swertia kouitchensis
Industrial Production Methods
Industrial production of this compound is also based on extraction from Swertia kouitchensis. The process involves harvesting the plant, followed by extraction using solvents, and subsequent purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Kouitchenside G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Kouitchenside G has several scientific research applications, including:
Mechanism of Action
Kouitchenside G exerts its effects by inhibiting the enzyme alpha-glucosidase . This enzyme is involved in the breakdown of carbohydrates into glucose. By inhibiting alpha-glucosidase, this compound reduces the rate of glucose absorption in the intestines, which can help manage blood sugar levels . The molecular targets and pathways involved include the active site of alpha-glucosidase, where this compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Swertiamarin: Another compound isolated from Swertia species with similar biological activities.
Mangiferin: A xanthone glycoside with alpha-glucosidase inhibitory activity.
Sweroside: A secoiridoid glycoside with various biological activities.
Uniqueness of Kouitchenside G
This compound is unique due to its specific inhibitory activity against alpha-glucosidase and its distinct chemical structure, which includes multiple hydroxyl groups and glycosidic linkages . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H32O15 |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C27H32O15/c1-36-10-6-13-17(18(29)11-4-3-5-12(37-2)25(11)39-13)14(7-10)40-27-24(35)22(33)20(31)16(42-27)9-38-26-23(34)21(32)19(30)15(8-28)41-26/h3-7,15-16,19-24,26-28,30-35H,8-9H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
InChI Key |
MWYPCJMHTQFUAQ-YCPAWSGYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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